Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
CAS No.: 832724-77-3
Cat. No.: VC15925066
Molecular Formula: C10H11BrClN
Molecular Weight: 260.56 g/mol
* For research use only. Not for human or veterinary use.
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- - 832724-77-3](/images/structure/VC15925066.png)
Specification
CAS No. | 832724-77-3 |
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Molecular Formula | C10H11BrClN |
Molecular Weight | 260.56 g/mol |
IUPAC Name | 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine |
Standard InChI | InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
Standard InChI Key | OBZUTGRBLUCPPM-UHFFFAOYSA-N |
Canonical SMILES | C1C(N1CC2=CC=CC=C2Cl)CBr |
Introduction
Structural Characteristics and Nomenclature
The compound 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine consists of a three-membered aziridine ring (CHN) substituted at position 1 with a 2-chlorobenzyl group and at position 2 with a bromomethyl moiety. The aziridine core exhibits angle strain (bond angles ~60° ), which significantly influences its reactivity. The nitrogen atom’s lone pair resides in an sp-hybridized orbital, but the ring strain increases the energy barrier for nitrogen inversion, enabling the isolation of stereoisomers under certain conditions .
Key Structural Parameters:
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Molecular Formula: CHBrClN
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Molecular Weight: 284.58 g/mol (calculated)
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Substituent Effects:
Synthetic Routes
Preparation of 2-(Bromomethyl)aziridine Intermediates
The synthesis of 2-(bromomethyl)aziridines typically involves a three-step protocol starting from aldehydes :
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Aldehyde to Epoxide: Conversion of aldehydes to epoxides via Darzens condensation.
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Epoxide to Aziridine: Ring-opening of the epoxide with amines, followed by cyclization under basic conditions.
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Bromination: Introduction of the bromomethyl group via bromination of a hydroxymethyl intermediate using PBr or HBr .
For the target compound, 2-chlorobenzylamine would serve as the amine source, reacting with a brominated epoxide precursor. The final bromination step is critical for installing the reactive bromomethyl substituent .
Challenges in Synthesis
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Regioselectivity: Competing pathways may lead to regioisomers during cyclization.
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Stability: Aziridines are prone to polymerization under acidic or protic conditions, necessitating anhydrous solvents and low temperatures .
Chemical Reactivity
Solvent-Dependent Nucleophilic Substitution
The bromomethyl group undergoes nucleophilic substitution reactions, with outcomes heavily influenced by solvent polarity :
Solvent | Mechanism | Product |
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DMF | Direct S2 displacement | Functionalized aziridines |
Acetonitrile | Aziridinium intermediate formation | Azetidines (four-membered rings) |
Example: Treatment with sodium methoxide in DMF yields 2-(methoxymethyl)-1-[(2-chlorophenyl)methyl]aziridine, while acetonitrile promotes ring expansion to azetidines via a bicyclic aziridinium species .
Ring-Opening Reactions
Protonation of the aziridine nitrogen facilitates ring opening by nucleophiles (e.g., HO, amines):
This reactivity is exploited in polymer chemistry to synthesize polyethylenimine (PEI) derivatives .
Safety Notes:
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Toxicity: Aziridines are highly toxic (LD ~14 mg/kg in rats ), mutagenic, and skin irritants.
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Handling: Use glove boxes, fume hoods, and personal protective equipment (PPE).
Computational Insights
Density functional theory (DFT) studies elucidate the solvent-dependent mechanisms :
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DMF Stabilization: Polar aprotic solvents stabilize the transition state for direct bromide displacement.
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Acetonitrile Effect: Lower polarity promotes aziridinium intermediate formation, favoring ring expansion.
Energy profiles for these pathways align with experimental yields, validating the mechanistic models .
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